molecular formula C18H20N2O B11085431 N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline

N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline

Cat. No.: B11085431
M. Wt: 280.4 g/mol
InChI Key: BTDGVORSUWUPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline under acidic conditions to form the corresponding imine. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is refluxed in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different functional groups depending on the specific reaction conditions .

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity as an enzyme inhibitor and its potential use in drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are studied for their effects on various biological pathways and their potential use in treating diseases such as cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of (1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and altering biological pathways. The compound may also interact with receptors and ion channels, modulating their function and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-N-(4-METHOXYPHENYL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is unique due to its specific tetrahydroisoquinoline core and methoxyphenyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C18H20N2O/c1-18(2)12-13-6-4-5-7-16(13)17(20-18)19-14-8-10-15(21-3)11-9-14/h4-11H,12H2,1-3H3,(H,19,20)

InChI Key

BTDGVORSUWUPHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.